molecular formula C7H7Cl2OP B123500 Benzyldichlorophosphite CAS No. 76101-29-6

Benzyldichlorophosphite

Cat. No.: B123500
CAS No.: 76101-29-6
M. Wt: 209.01 g/mol
InChI Key: GKXNKXXJQUBZGJ-UHFFFAOYSA-N
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Description

Benzyldichlorophosphite is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless liquid used primarily as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .

Preparation Methods

Benzyldichlorophosphite can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C6H5CH2OH+PCl3C6H5CH2OPCl2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OPCl}_2 + \text{HCl} C6​H5​CH2​OH+PCl3​→C6​H5​CH2​OPCl2​+HCl

Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Benzyldichlorophosphite undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form benzylphosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into benzylphosphine derivatives.

    Substitution: It readily undergoes substitution reactions with nucleophiles, such as alcohols and amines, to form phosphite esters and amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyldichlorophosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of phospholipids and other phosphorus-containing compounds. It also serves as an intermediate in the preparation of various organophosphorus compounds.

    Biology: In biological research, it is used to synthesize phospholipid analogs that are important for studying cell membrane dynamics and signaling pathways.

    Medicine: It is an intermediate in the synthesis of certain pharmaceuticals, including antitumor agents and antiviral drugs.

    Industry: Industrial applications include its use in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism by which benzyldichlorophosphite exerts its effects involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form various phosphorus-containing compounds, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Benzyldichlorophosphite can be compared with other similar compounds, such as:

    Methylphosphorodichloridite: Similar in structure but with a methyl group instead of a benzyl group.

    Ethylphosphorodichloridite: Similar in structure but with an ethyl group instead of a benzyl group.

    Phenylphosphorodichloridite: Similar in structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and properties compared to its methyl, ethyl, and phenyl analogs. This difference can influence the compound’s behavior in various chemical reactions and its suitability for specific applications .

Properties

IUPAC Name

dichloro(phenylmethoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXNKXXJQUBZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391661
Record name Benzyldichlorophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76101-29-6
Record name Benzyldichlorophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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